molecular formula C21H28N4O3S B4198271 {[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL}DIMETHYLAMINE

{[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL}DIMETHYLAMINE

Cat. No.: B4198271
M. Wt: 416.5 g/mol
InChI Key: HAMQYBVUEOSINR-UHFFFAOYSA-N
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a sulfamide moiety. Its molecular formula is C21H29N3O2S, and it has a molecular weight of approximately 387.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with an appropriate acylating agent to introduce the oxoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N’,N’-dimethyl-N-phenylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[N-(dimethylsulfamoyl)anilino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-22(2)29(27,28)25(20-11-7-4-8-12-20)18-21(26)24-15-13-23(14-16-24)17-19-9-5-3-6-10-19/h3-12H,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMQYBVUEOSINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL}DIMETHYLAMINE
Reactant of Route 2
{[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL}DIMETHYLAMINE
Reactant of Route 3
Reactant of Route 3
{[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL}DIMETHYLAMINE
Reactant of Route 4
{[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL}DIMETHYLAMINE
Reactant of Route 5
{[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL}DIMETHYLAMINE
Reactant of Route 6
Reactant of Route 6
{[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL}DIMETHYLAMINE

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